molecular formula C21H15Br2N5O2 B5602323 2-N,6-N-bis[(E)-(4-bromophenyl)methylideneamino]pyridine-2,6-dicarboxamide

2-N,6-N-bis[(E)-(4-bromophenyl)methylideneamino]pyridine-2,6-dicarboxamide

Cat. No.: B5602323
M. Wt: 529.2 g/mol
InChI Key: NJMTZTLHBJZZLB-DWGHPKEWSA-N
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Description

2-N,6-N-bis[(E)-(4-bromophenyl)methylideneamino]pyridine-2,6-dicarboxamide is a complex organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of two bromophenyl groups attached to the pyridine ring through methylene bridges

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N,6-N-bis[(E)-(4-bromophenyl)methylideneamino]pyridine-2,6-dicarboxamide typically involves the condensation reaction between pyridine-2,6-dicarboxylic acid and 4-bromobenzaldehyde in the presence of a suitable amine. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-N,6-N-bis[(E)-(4-bromophenyl)methylideneamino]pyridine-2,6-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-N,6-N-bis[(E)-(4-bromophenyl)methylideneamino]pyridine-2,6-dicarboxamide involves its ability to coordinate with metal ions through its nitrogen and oxygen atoms. This coordination leads to the formation of stable metal-ligand complexes, which can exhibit unique catalytic and electronic properties. The molecular targets include transition metal ions such as copper, nickel, and zinc, and the pathways involved are primarily related to coordination chemistry and catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-N,6-N-bis[(E)-(4-bromophenyl)methylideneamino]pyridine-2,6-dicarboxamide is unique due to the presence of bromophenyl groups, which enhance its ability to participate in various chemical reactions and form stable metal complexes. This makes it particularly valuable in coordination chemistry and catalysis .

Properties

IUPAC Name

2-N,6-N-bis[(E)-(4-bromophenyl)methylideneamino]pyridine-2,6-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Br2N5O2/c22-16-8-4-14(5-9-16)12-24-27-20(29)18-2-1-3-19(26-18)21(30)28-25-13-15-6-10-17(23)11-7-15/h1-13H,(H,27,29)(H,28,30)/b24-12+,25-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMTZTLHBJZZLB-DWGHPKEWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(=O)NN=CC2=CC=C(C=C2)Br)C(=O)NN=CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NC(=C1)C(=O)N/N=C/C2=CC=C(C=C2)Br)C(=O)N/N=C/C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Br2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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